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Compound of Interest

Compound Name: Diphenylacetylene

Cat. No.: B1204595 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of

diphenylacetylene (also known as tolane), a fundamental building block in organic synthesis

and materials science. This document details its crystallographic parameters, molecular

geometry, and the intricate network of intermolecular interactions that govern its solid-state

packing. The information presented herein is crucial for understanding the structure-property

relationships of diphenylacetylene and for the rational design of novel materials and

pharmaceutical compounds.

Crystallographic Data
The crystal structure of diphenylacetylene was determined by single-crystal X-ray diffraction.

The compound crystallizes in the monoclinic space group P2₁/c.[1] Key crystallographic data

are summarized in the table below.
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Parameter Value

Crystal System Monoclinic

Space Group P2₁/c

a (Å) 15.488(2)

b (Å) 5.754(1)

c (Å) 12.766(2)

β (°) 113.36(2)

Volume (Å³) 1044.5

Z 4

Molecules per Asymmetric Unit 2

Table 1: Crystal Data and Structure Refinement Parameters for Diphenylacetylene.[1]

The asymmetric unit of diphenylacetylene contains two crystallographically independent

molecules. One of these molecules exhibits disorder in the crystal structure.

Molecular Geometry
Diphenylacetylene possesses a linear C-C≡C-C core. The central carbon-carbon triple bond

distance is approximately 1.198 Å. The phenyl rings are attached to the acetylenic carbons.

The precise bond lengths and angles of the two independent molecules in the asymmetric unit,

as determined by X-ray crystallography, are crucial for detailed structural analysis and

computational modeling.

A detailed table of bond lengths and angles for both molecules, including the disordered moiety,

would be populated from the primary crystallographic literature.

Supramolecular Assembly and Intermolecular
Interactions

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.benchchem.com/product/b1204595?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7589279/
https://www.benchchem.com/product/b1204595?utm_src=pdf-body
https://www.benchchem.com/product/b1204595?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1204595?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The crystal packing of diphenylacetylene is characterized by a herringbone motif, a common

arrangement for aromatic molecules. This packing is primarily governed by a combination of π-

stacking and C-H···π interactions.
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Figure 1: A schematic representation of the key intermolecular interactions in the herringbone

packing of diphenylacetylene.

The phenyl rings of adjacent molecules are arranged in a T-shaped manner, facilitating C-H···π

interactions where the hydrogen atoms of one phenyl ring interact with the π-electron cloud of

a neighboring ring. Additionally, parallel-displaced π-stacking interactions occur between the

phenyl rings of other neighboring molecules, contributing to the overall stability of the crystal

lattice.

Experimental Protocols
Synthesis of Diphenylacetylene
A common and reliable method for the synthesis of diphenylacetylene is the

dehydrobromination of meso-stilbene dibromide.

trans-Stilbene meso-Stilbene Dibromide

Bromination
(Br2, Acetic Acid)

Diphenylacetylene

Dehydrobromination
(KOH, Ethylene Glycol)
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Figure 2: Synthetic pathway for diphenylacetylene from trans-stilbene.

Materials:

trans-Stilbene

Pyridinium hydrobromide perbromide or liquid bromine

Glacial acetic acid

Potassium hydroxide (KOH)

Ethylene glycol

Methanol

Ethanol

Procedure:

Bromination of trans-Stilbene: trans-Stilbene is dissolved in glacial acetic acid. Pyridinium

hydrobromide perbromide (or a solution of bromine in acetic acid) is added portion-wise to

the stilbene solution. The reaction mixture is stirred until the reaction is complete, indicated

by the disappearance of the bromine color. The product, meso-stilbene dibromide,

precipitates from the solution and is collected by vacuum filtration, washed with cold

methanol, and dried.

Dehydrobromination of meso-Stilbene Dibromide: The dried meso-stilbene dibromide is

mixed with potassium hydroxide in ethylene glycol. The mixture is heated to reflux for a

specified period to effect a double dehydrobromination.

Isolation and Purification: After cooling, the reaction mixture is poured into water to

precipitate the crude diphenylacetylene. The solid product is collected by vacuum filtration

and washed with water. The crude product is then recrystallized from ethanol to yield pure,

crystalline diphenylacetylene.
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Single-Crystal X-ray Diffraction
High-quality single crystals of diphenylacetylene suitable for X-ray diffraction can be obtained

by slow evaporation of a saturated solution in a suitable solvent such as ethanol or a mixture of

solvents.

Data Collection and Structure Refinement (General Protocol):

Crystal Mounting: A suitable single crystal is selected under a polarizing microscope and

mounted on a goniometer head.

Data Collection: The crystal is placed on a diffractometer equipped with a suitable X-ray

source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector. The crystal is maintained at a

low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images

are collected by rotating the crystal through a range of angles.

Data Processing: The collected diffraction images are processed to integrate the intensities

of the reflections and to apply corrections for factors such as Lorentz and polarization effects,

and absorption.

Structure Solution and Refinement: The crystal structure is solved using direct methods or

Patterson methods. The initial structural model is then refined by full-matrix least-squares on

F² to minimize the difference between the observed and calculated structure factors. All non-

hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in

calculated positions and refined using a riding model.

Conclusion
This guide has provided a detailed technical overview of the crystal structure of

diphenylacetylene. The crystallographic data, molecular geometry, and supramolecular

organization presented here are fundamental to understanding the solid-state properties of this

important organic molecule. The detailed experimental protocols for its synthesis and

crystallographic analysis serve as a valuable resource for researchers in the fields of chemistry,

materials science, and drug development. The insights gained from the crystal structure of

diphenylacetylene can aid in the design of new functional materials with tailored solid-state

properties.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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